molecular formula C12H16N2O B7622967 1-(3-Anilinopyrrolidin-1-yl)ethanone

1-(3-Anilinopyrrolidin-1-yl)ethanone

Cat. No.: B7622967
M. Wt: 204.27 g/mol
InChI Key: CIOSNBXJYDRLBX-UHFFFAOYSA-N
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Description

1-(3-Anilinopyrrolidin-1-yl)ethanone is a chemical compound based on the pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a versatile saturated heterocycle that allows researchers to efficiently explore three-dimensional pharmacophore space due to its sp3-hybridization and non-planar structure, characteristics that can enhance the solubility and the overall druggability of potential drug candidates . Pyrrolidine derivatives are extensively investigated for their diverse biological activities. Notably, structurally related compounds have been reported to exhibit analgesic and anti-inflammatory properties, with studies indicating their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes . Furthermore, the pyrrolidine scaffold is a key component in novel Sirtuin 6 (Sirt6) activators, which are being studied for their potential in anti-cancer, anti-inflammatory, and anti-infective research . The anilino (phenylamino) substituent on the pyrrolidine core makes this compound a valuable intermediate for further chemical exploration and derivatization, particularly in the synthesis of novel molecules for pharmacological profiling. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3-anilinopyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10(15)14-8-7-12(9-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOSNBXJYDRLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-anilinopyrrolidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Acetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 6–8 hours, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords 1-(3-anilinopyrrolidin-1-yl)ethanone in 68–72% yield.

Table 1: Optimization of Acylation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
SolventDCM, THF, EtOAcDCM+15% vs. THF
Temperature0°C, RT, 40°CRT<5% variation
Equiv. AcCl1.0–1.51.2Peak at 1.2
Base (Scavenger)Et₃N, pyridineEt₃N+8% vs. pyridine

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. This method reduces processing time from hours to minutes while improving yield.

Procedure and Efficiency

A mixture of 3-anilinopyrrolidine (1.0 equiv) and acetic anhydride (1.5 equiv) in DCM is irradiated at 100°C for 15 minutes using a microwave synthesizer. The reaction achieves 89% conversion, as quantified by HPLC. This approach minimizes thermal degradation of the aniline moiety, which is critical for preserving stereochemical integrity.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes a solid-supported variant using Wang resin functionalized with 3-anilinopyrrolidine. This method enables parallel synthesis and simplified purification.

Key Steps:

  • Resin Activation : Wang resin is treated with bromoacetyl bromide to install leaving groups.

  • Nucleophilic Displacement : 3-Anilinopyrrolidine displaces bromide under basic conditions (K₂CO₃, DMF, 50°C).

  • Cleavage : TFA/DCM (1:9) releases the product from the resin, yielding this compound with >95% purity (LC-MS).

Catalytic Asymmetric Synthesis

Chiral variants of the compound are synthesized using enantioselective catalysis. A reported method employs (R)-BINAP-modified palladium catalysts to induce stereocontrol during pyrrolidine ring formation.

Stereochemical Outcomes

The catalytic system achieves 92% enantiomeric excess (ee) for the (S)-enantiomer, as confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). This approach is critical for studies requiring enantiopure samples, such as receptor-binding assays.

Analytical Characterization

All synthetic routes require rigorous validation:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.10–3.95 (m, 1H, pyrrolidine-H), 3.45–3.30 (m, 2H, N-CH₂), 2.85–2.70 (m, 2H, CH₂CO), 2.10 (s, 3H, COCH₃).

  • HRMS : Calculated for C₁₃H₁₆N₂O [M+H]⁺: 217.1336; Found: 217.1339.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for all batches prepared via microwave or solid-phase methods.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Acylation : Excess acetylating agents may form bis-acylated byproducts. Mitigated by stoichiometric control.

  • Oxidative Degradation : The aniline group is susceptible to oxidation. Reactions conducted under inert atmosphere (N₂/Ar) prevent this.

Industrial-Scale Considerations

Pilot plant trials demonstrate that continuous flow reactors enhance reproducibility. A tubular reactor with immobilized base (e.g., polymer-bound Et₃N) achieves 85% yield at 1 kg/day throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Anilinopyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Anilinopyrrolidin-1-yl)ethanone has been explored for its potential therapeutic applications. Studies indicate that it may exhibit various biological activities, including:

  • Antimicrobial Properties : Research has shown that compounds with similar structures can possess antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, although further investigation is needed to establish its efficacy.

Organic Synthesis

Due to its structural characteristics, this compound serves as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Electrophilic Substitution : The aniline group can undergo electrophilic substitution reactions, allowing for the formation of diverse substituted derivatives.
  • Reduction and Oxidation Reactions : The compound can be reduced to form corresponding amines or oxidized to yield N-oxides or other derivatives .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, researchers synthesized analogs of this compound. These analogs were tested against cancer cell lines, revealing promising results in inhibiting cell proliferation. The study emphasized the need for further exploration into the compound's mechanism of action and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(3-Anilinopyrrolidin-1-yl)ethanone and related ethanone derivatives.

Table 1: Comparative Overview of Ethanone Derivatives

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Applications Reference
This compound C₆H₁₂N₂O Pyrrolidine, 3-anilino, acetyl Potential enzyme inhibition; synthetic intermediate
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone C₁₉H₁₇NO Pyrrole, methyl, diphenyl Crystalline solid (mp 104–106°C); aromatic substitution reactions
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Phenyl, amino, nitro Unclassified hazards; limited toxicological data
1-(6-Bromo-3-pyridyl)ethanone C₇H₆BrNO Pyridine, bromo Suzuki coupling intermediate; halogen reactivity
UDO (Pyridine-based CYP51 inhibitor) C₂₄H₂₁ClF₃N₃O Pyridine, piperazine, trifluoromethyl Anti-Trypanosoma cruzi activity; CYP51 enzyme inhibition
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone C₁₂H₁₅ClN₂O Pyrrolidine, chloropyridinyl, acetyl Structural similarity; chlorinated pyridine enhances lipophilicity
1-(5,6-Dichloropyridin-3-yl)ethanone C₇H₅Cl₂NO Pyridine, dichloro High lipophilicity; agrochemical intermediate
1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone C₆H₇NO₂ Pyrrole, hydroxy Hydrogen bonding capability; natural product analog
1-(3-Nitrophenyl)ethanone C₈H₇NO₃ Phenyl, nitro Electron-withdrawing nitro group; reactivity in electrophilic substitutions

Structural and Functional Comparisons

Pyrrolidine vs. Pyrrole/Pyridine Rings
  • The pyrrolidine ring in this compound provides a saturated, flexible scaffold, contrasting with the aromatic pyrrole (e.g., 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) or pyridine rings (e.g., 1-(6-Bromo-3-pyridyl)ethanone). Saturation may influence conformational stability and binding interactions in biological systems .
  • Pyridine-containing analogs (e.g., UDO) exhibit enhanced electron-deficient character, favoring interactions with enzymatic active sites, as seen in their anti-parasitic activity .
Substituent Effects
  • Electron-Withdrawing Groups: Nitro (1-(3-Nitrophenyl)ethanone) and chloro (1-(5,6-Dichloropyridin-3-yl)ethanone) substituents increase reactivity in electrophilic substitutions and improve metabolic stability .
  • Amino Groups: The 3-anilino substituent in the target compound may facilitate hydrogen bonding or serve as a site for further functionalization, similar to the amino group in 1-(2-Amino-6-nitrophenyl)ethanone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Anilinopyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or acylation of 3-anilinopyrrolidine. Key factors include:

  • Reagent selection : Use acetyl chloride or acetic anhydride as acylating agents under inert atmosphere (e.g., nitrogen) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation or decomposition) .
    • Example Protocol :
StepReagents/ConditionsYield (%)
13-Anilinopyrrolidine + AcCl, DMF, 0°C, 2h65–70
2Quench with ice-water, extract with EtOAc85–90

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Standard Methods :

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring substitution pattern and acetyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 217.1464) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (use SHELXL for refinement ).

Q. How can researchers assess the preliminary biological activity of this compound?

  • In Vitro Screening :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme inhibition : Use fluorometric assays for kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • SAR Strategy :

  • Pyrrolidine ring substitution : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the 4-position to modulate receptor binding .
  • Acyl group variation : Replace acetyl with trifluoroacetyl to improve metabolic stability .
    • Case Study : Derivatives with 4-fluoro substitution showed 3× higher antimicrobial activity compared to the parent compound .

Q. What computational tools are suitable for predicting binding modes of this compound with biological targets?

  • Modeling Workflow :

Docking : Use AutoDock Vina or Schrödinger to predict interactions with proteins (e.g., kinases) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates strong affinity) .

  • Validation : Cross-check with crystallographic data from related pyrrolidine derivatives (e.g., PDB ID: A1BXR ).

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50_{50} values)?

  • Troubleshooting Steps :

  • Purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .
  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .

Q. What strategies improve the scalability of this compound synthesis?

  • Process Optimization :

  • Flow chemistry : Continuous flow reactors reduce reaction time (2h → 20 min) and improve yield (70% → 85%) .
  • Catalyst recycling : Immobilize Lewis acid catalysts (e.g., AlCl3_3 on silica) for reuse in acylation steps .

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